Product packaging for Oliverine(Cat. No.:CAS No. 53648-99-0)

Oliverine

Cat. No.: B1261499
CAS No.: 53648-99-0
M. Wt: 375.8 g/mol
InChI Key: XCRFUDLMWTVMSG-UHFFFAOYSA-N
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Description

Oliverine, more commonly known in geological contexts as the mineral olivine [(Mg, Fe)₂SiO₄], is a magnesium iron silicate that offers researchers a versatile material for a range of industrial and environmental applications . This rock-forming mineral, one of the first to crystallize from a magma, is characterized by its high crystallization temperature and orthorhombic crystal structure . A primary area of investigation for this compound is its use in mineral carbonation for CO₂ sequestration. The carbonation process involves the reaction of magnesium within the silicate structure with carbon dioxide to form stable carbonates, offering a pathway for permanent carbon storage . The kinetics of this reaction are a major focus, with studies showing that reaction rates can be significantly enhanced through mechanical activation (intensive milling) to increase surface reactivity, or by conducting reactions in aqueous environments with additives like sodium bicarbonate and sodium chloride . In metallurgical research, high-magnesium this compound (forsterite) is valued as a slag conditioner in blast furnaces, where it helps remove impurities during steel production . Furthermore, its capacity to neutralize acids without forming voluminous precipitates makes it a subject of interest for alternative acid waste management strategies . Research also explores the use of the mechanically activated mineral surface for the adsorptive retention of heavy metals from industrial wastewater, leveraging its customizable surface properties . Provided for research use only, this high-purity this compound is ideal for advancing studies in geochemistry, environmental engineering, and industrial process optimization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClNO4 B1261499 Oliverine CAS No. 53648-99-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53648-99-0

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

13,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride

InChI

InChI=1S/C20H21NO4.ClH/c1-21-7-6-11-8-15-20(25-10-24-15)17-13-5-4-12(22-2)9-14(13)19(23-3)18(21)16(11)17;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H

InChI Key

XCRFUDLMWTVMSG-UHFFFAOYSA-N

SMILES

CN1CCC2=CC3=C(C4=C2C1C(C5=C4C=CC(=C5)OC)OC)OCO3.Cl

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1C(C5=C4C=CC(=C5)OC)OC)OCO3.Cl

Other CAS No.

53648-99-0

Synonyms

oliverine

Origin of Product

United States

Biological Activities and Efficacy of the Alkaloid Oliverine

Anti-parasitic Activity Profiles

Oliverine exhibits significant anti-parasitic properties, specifically targeting trypanosomes. Its activity has been thoroughly investigated, revealing a promising profile for potential therapeutic applications.

Trypanocidal Efficacy against Trypanosoma cruzi

This compound (referred to as compound 3 in some studies) has demonstrated considerable trypanocidal activity against Trypanosoma cruzi epimastigotes. This activity is crucial given that T. cruzi is responsible for Chagas disease, a major public health concern in Latin America wikipedia.orgscispace.com. Studies have shown that this compound exerts an antiproliferative effect on the parasites, with its mechanism of action potentially involving the inhibition of DNA synthesis wikipedia.orgscispace.com. Further investigations into its mode of action revealed a selective inhibition of DNA synthesis, with no observed effects on RNA or protein synthesis in T. cruzi wikipedia.org.

Comparative Biological Potency

The biological potency of this compound against T. cruzi has been quantified, showing a notable efficacy. This compound displayed an IC50 value of 12.00 ± 0.36 μM against T. cruzi epimastigotes wikipedia.orgscispace.com. This value is comparable to that of established commercial drugs used for Chagas disease, such as benznidazole, which has an reported IC50 of 7.8 ± 1.4 μM wikipedia.org. In comparative studies involving other aporphinoid alkaloids, including anonaine (B1665113) and guatterine, this compound consistently emerged as the most active compound in terms of its trypanocidal effect wikipedia.orgscispace.com.

Table 1: Comparative Trypanocidal Activity against Trypanosoma cruzi

CompoundIC50 (μM) ± SD
This compound12.00 ± 0.36
Benznidazole7.8 ± 1.4

Biological Specificity and Selectivity

Beyond its potent anti-parasitic effects, this compound has also been evaluated for its biological specificity, an important characteristic for any potential therapeutic agent.

Lack of Cytotoxic Effects on Non-Target Microorganisms (e.g., bacterium, yeast)

A key finding regarding this compound's biological profile is its demonstrated specificity in trypanocidal activity. Research indicates that this compound does not exhibit cytotoxic effects against non-target microorganisms, such as common bacteria and yeast wikipedia.org. This selectivity suggests that this compound preferentially targets Trypanosoma cruzi without broadly harming other microbial life, which is a desirable attribute for drug candidates to minimize off-target effects wikipedia.org.

Table 2: Cytotoxicity Profile of this compound on Non-Target Microorganisms

Microorganism TypeCytotoxic Effect
BacteriumNot observed
YeastNot observed

Molecular Mechanism of Action of the Alkaloid Oliverine

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

Oliverine has been demonstrated to significantly inhibit the synthesis of deoxyribonucleic acid (DNA). In studies evaluating its effect on Trypanosoma cruzi, the etiological agent of Chagas disease, this compound at a concentration of 50 µM led to a substantial 52% inhibition of DNA synthesis in four-day cultures. nih.gov This direct impact on DNA replication is a cornerstone of its observed biological activity.

The potency of this compound in inhibiting T. cruzi is further underscored by its half-maximal inhibitory concentration (IC50) value, which is reported to be 12.00 ± 0.36 µM. nih.govwikipedia.orgwikipedia.orgwikipedia.org This value is comparable to that of commercial drugs used against T. cruzi, positioning this compound as a potential lead molecule for drug development. nih.gov

Table 1: Inhibition of DNA Synthesis by this compound in Trypanosoma cruzi

CompoundConcentration (µM)DNA Synthesis Inhibition (%)IC50 (T. cruzi) (µM)
This compound505212.00 ± 0.36
BenznidazoleN/AN/A7.8 ± 1.4

Note: Data for Benznidazole IC50 is provided for comparative purposes. nih.gov

Evidence for Selective DNA Synthesis Disruption

The inhibitory action of this compound on DNA synthesis exhibits a degree of selectivity. Crucially, while this compound significantly inhibited DNA synthesis in Trypanosoma cruzi, it did not affect RNA or protein synthesis in the parasite at the same concentration. nih.gov This specificity suggests that this compound's mechanism is not a general cytotoxic effect but rather a targeted interference with the DNA replication machinery.

Further evidence of its selective disruption comes from studies demonstrating that this compound did not show cytotoxic activity against prokaryotic cells (Escherichia coli) or eukaryotic yeast cells (Saccharomyces cerevisiae) at concentrations that were effective against T. cruzi. nih.gov This indicates a differential sensitivity across various biological systems, highlighting a selective mechanism of action.

Proposed Enzymatic Targets

While direct experimental identification of this compound's specific enzymatic targets is an ongoing area of research, its observed effects on DNA synthesis strongly suggest an interaction with enzymes critical for DNA replication and maintenance.

Hypothesized Role of Topoisomerases in this compound's Mechanism

Given this compound's classification as an aporphinoid alkaloid nih.govwikipedia.orgwikipedia.orgwikipedia.org and the known mechanisms of action of other compounds within this class, it is hypothesized that this compound's inhibition of DNA synthesis may involve interference with DNA topoisomerases. Topoisomerases are essential enzymes responsible for regulating DNA topology by managing supercoiling, knots, and catenanes, which are crucial for processes such as DNA replication, transcription, and recombination. scispace.comciteab.comfrontiersin.org

Inhibition of topoisomerase activity can lead to the accumulation of DNA strand breaks and subsequent cell death, a mechanism exploited by various anti-cancer and anti-bacterial agents. scispace.com For instance, another aporphine (B1220529) alkaloid, liriodenine, has been shown to inhibit topoisomerase II, leading to highly catenated simian virus 40 (SV40) daughter chromosomes, a characteristic signature of topoisomerase II inhibition. wikipedia.org The structural similarities between this compound and other topoisomerase-inhibiting aporphine alkaloids lend credence to the hypothesis that this compound may exert its DNA synthesis inhibitory effects, at least in part, by targeting topoisomerase enzymes within susceptible organisms. Such an interaction would impede the unwinding and re-ligation of DNA strands, thereby halting replication and ultimately inhibiting cell proliferation.

Cellular Processes Affected by this compound's Action

This compound's primary molecular action, the inhibition of DNA synthesis, consequently impacts several critical cellular processes:

DNA Replication: As a direct consequence of DNA synthesis inhibition, this compound significantly impairs the ability of cells to replicate their genetic material. This is fundamental to its antiparasitic and antiviral activities. nih.gov

Cell Growth and Proliferation: By disrupting DNA replication, this compound effectively halts the growth and proliferation of susceptible cells. This is evident in its potent antitrypanosomal activity against Trypanosoma cruzi, where it impedes the parasite's ability to multiply. nih.govwikipedia.orgwikipedia.orgwikipedia.org

Viral Replication: Beyond parasitic organisms, this compound has also been shown to interfere with and inhibit the replication cycle of viruses, specifically Herpes Simplex Virus type 1 (HSV-1). This antiviral effect is mediated by the suppression of viral DNA synthesis at an early stage of replication. wikipedia.orgfishersci.ie

Future Directions and Research Perspectives for the Alkaloid Oliverine

Development as a Lead Compound for Anti-trypanosomal Therapeutics

Oliverine has shown considerable promise as a lead compound for the development of new anti-trypanosomal therapeutics. Studies have demonstrated its significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In experimental settings, this compound exhibited an inhibitory concentration 50% (IC50) of 12.00 ± 0.36 μM against T. cruzi epimastigotes. researchgate.netnih.govcellmolbiol.orgcellmolbiol.orgconicet.gov.arresearchgate.net This level of activity is comparable to that of established commercial drugs like benznidazole, which has an reported IC50 of 7.8 ± 1.4 μM. cellmolbiol.org This comparative efficacy underscores this compound's potential as a viable candidate for further drug development against Chagas disease, a pathology affecting millions, primarily in Latin America. researchgate.netnih.govcellmolbiol.orgcellmolbiol.orgconicet.gov.arresearchgate.net Furthermore, this compound has shown some specificity in its trypanocidal activity, as it did not exhibit cytotoxicity against bacteria and yeast in tested concentrations. cellmolbiol.org This selectivity is a critical factor in the development of new therapeutic agents, suggesting a potentially favorable safety profile.

The following table summarizes the anti-trypanosomal activity of this compound and a reference drug:

CompoundIC50 against T. cruzi (μM)
This compound12.00 ± 0.36 researchgate.netnih.govcellmolbiol.orgcellmolbiol.orgconicet.gov.arresearchgate.net
Benznidazole7.8 ± 1.4 cellmolbiol.org

Advanced Mechanistic Elucidation Studies (e.g., detailed understanding of action)

While initial research suggests that the mechanism of action of this compound against Trypanosoma cruzi may involve the inhibition of DNA synthesis, a more detailed and comprehensive understanding is still required. researchgate.netnih.govcellmolbiol.orgcellmolbiol.orgconicet.gov.arresearchgate.net Studies have indicated a selective inhibition of DNA synthesis in T. cruzi by this compound. cellmolbiol.org However, further investigation is necessary to fully elucidate the precise molecular targets and pathways affected by this compound. cellmolbiol.org This would involve advanced cellular and molecular biology studies, including detailed analyses of enzyme inhibition, protein interactions, and potential effects on other essential parasite processes beyond DNA replication. Understanding the exact mechanism will be crucial for rational drug design and for overcoming potential resistance mechanisms that might arise.

Structure-Activity Relationship (SAR) Investigations of Aporphinoid Alkaloids for Trypanocidal Activity

This compound is part of a broader class of aporphinoid alkaloids, several of which, including anonaine (B1665113) and guatterine, have also demonstrated anti-trypanosomal activity. researchgate.netnih.govcellmolbiol.orgcellmolbiol.orgconicet.gov.arresearchgate.net This provides a fertile ground for extensive Structure-Activity Relationship (SAR) investigations. Initial findings suggest that the aporphinoid structure, particularly in the absence of carbonyl groups, appears to be crucial for this inhibitory activity. cellmolbiol.org Future research should focus on systematically modifying the chemical structure of this compound and related aporphinoids to identify key pharmacophores responsible for trypanocidal activity and to enhance potency and selectivity. This would involve synthesizing various analogs with targeted structural changes and evaluating their anti-trypanosomal efficacy and cytotoxicity. Such SAR studies are vital for optimizing lead compounds, improving their pharmacokinetic properties, and ultimately developing more effective and safer anti-Chagas drugs. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial isolation and structural characterization of Oliverine from natural sources?

  • Methodological Answer : Begin with solvent-based extraction (e.g., ethanol or methanol) followed by chromatographic techniques (column chromatography, HPLC) for purification. Structural elucidation should combine spectroscopic methods (NMR for stereochemistry, HR-MS for molecular formula) and comparison with published spectral databases. For novel compounds, ensure purity via elemental analysis and reproducibility across multiple batches .

Q. How can researchers validate the purity and stability of synthesized this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability studies (e.g., ICH guidelines) with controlled temperature/humidity. Monitor degradation via HPLC-UV or LC-MS and characterize degradation products. Cross-validate results with thermal analysis (DSC/TGA) and spectroscopic consistency checks. Include negative controls to rule out environmental contamination .

Q. What are the key literature-based criteria for distinguishing this compound from structurally analogous alkaloids?

  • Methodological Answer : Compare NMR chemical shifts (e.g., 13C^{13}\text{C} carbonyl resonances), mass fragmentation patterns, and chromatographic retention indices. Cross-reference with taxonomic databases to confirm biosynthetic pathways. For ambiguous cases, employ X-ray crystallography or computational docking to resolve stereochemical conflicts .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

  • Methodological Answer : Conduct a systematic meta-analysis to identify variables such as dosage, model organisms, or assay protocols (e.g., cell line specificity). Replicate conflicting studies under standardized conditions, and apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Explore pharmacokinetic factors (bioavailability, metabolite activity) using isotopic labeling or ADME assays .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine multi-omics approaches (transcriptomics/proteomics) with CRISPR-based gene knockout models to identify target pathways. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity studies. Validate findings with in silico molecular dynamics simulations to predict interaction sites. Ensure dose-response consistency across replicate experiments .

Q. How can researchers optimize the enantioselective synthesis of this compound while minimizing by-product formation?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) and monitor reaction progress via in situ FTIR or Raman spectroscopy. Use DoE (Design of Experiments) to optimize parameters (temperature, solvent polarity). Characterize intermediates with 19F^{19}\text{F}-NMR or X-ray crystallography. Compare enantiomeric excess (ee) values across synthetic routes and refine using computational transition-state modeling .

Methodological Guidance for Data Analysis and Reporting

Q. What strategies are effective for reconciling discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

  • Methodological Answer : Cross-validate computational models (e.g., DFT, QSAR) with experimental measurements (logP, solubility). Adjust force fields or basis sets to align with empirical data. Report confidence intervals and sensitivity analyses for predictive models. Use Bland-Altman plots to quantify systematic biases .

Q. How should researchers structure a literature review to identify gaps in this compound’s pharmacological applications?

  • Methodological Answer : Conduct a PRISMA-guided systematic review with keyword clustering (e.g., “this compound AND cytotoxicity”). Use bibliometric tools (VOSviewer, CiteSpace) to map research trends. Annotate conflicting findings (e.g., IC50_{50} variability) and prioritize understudied areas (e.g., neuropharmacology) for future work .

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